molecular formula C19H18BrNO2S B11664260 4-Bromo-2-(piperidin-1-ylcarbonothioyl)phenyl benzoate

4-Bromo-2-(piperidin-1-ylcarbonothioyl)phenyl benzoate

Cat. No.: B11664260
M. Wt: 404.3 g/mol
InChI Key: DVCNJGOHUJUKRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-BROMO-2-(PIPERIDINE-1-CARBOTHIOYL)PHENYL BENZOATE is an organic compound with the molecular formula C19H18BrNO2S and a molecular weight of 404.32 g/mol . This compound is characterized by the presence of a bromine atom, a piperidine ring, and a benzoate group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-2-(PIPERIDINE-1-CARBOTHIOYL)PHENYL BENZOATE typically involves the reaction of 4-bromo-2-nitrobenzoic acid with piperidine-1-carbothioamide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-2-(PIPERIDINE-1-CARBOTHIOYL)PHENYL BENZOATE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-BROMO-2-(PIPERIDINE-1-CARBOTHIOYL)PHENYL BENZOATE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-BROMO-2-(PIPERIDINE-1-CARBOTHIOYL)PHENYL BENZOATE involves its interaction with specific molecular targets and pathways. The compound’s bromine atom and piperidine ring play crucial roles in its binding affinity and reactivity with biological molecules. These interactions can lead to the modulation of enzymatic activities or the inhibition of specific cellular pathways, contributing to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-BROMO-2-(PIPERIDINE-1-CARBOTHIOYL)PHENYL BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C19H18BrNO2S

Molecular Weight

404.3 g/mol

IUPAC Name

[4-bromo-2-(piperidine-1-carbothioyl)phenyl] benzoate

InChI

InChI=1S/C19H18BrNO2S/c20-15-9-10-17(23-19(22)14-7-3-1-4-8-14)16(13-15)18(24)21-11-5-2-6-12-21/h1,3-4,7-10,13H,2,5-6,11-12H2

InChI Key

DVCNJGOHUJUKRW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=S)C2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.